Ethyl 2-(Chloromethyl)oxazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(chloromethyl)-1,3-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3/c1-2-11-7(10)5-4-9-6(3-8)12-5/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCJQTJCGOSGEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(O1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560773 | |
| Record name | Ethyl 2-(chloromethyl)-1,3-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96315-26-3 | |
| Record name | Ethyl 2-(chloromethyl)-1,3-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization-Chlorination Sequential Approach
The most widely documented method involves a two-step process: (1) cyclization of precursor molecules to form the oxazole core, followed by (2) chlorination of a hydroxymethyl intermediate.
Step 1: Oxazole Core Formation
A precursor such as ethyl 2-(hydroxymethyl)oxazole-5-carboxylate is synthesized via cyclization of β-keto esters with ammonia or ammonium acetate. For example, reacting ethyl acetoacetate with hydroxylamine under acidic conditions generates the oxazole ring.
Step 2: Chlorination
The hydroxymethyl group is converted to chloromethyl using chlorinating agents. In one protocol, triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) in dichloromethane selectively chlorinate the hydroxymethyl group at 0–5°C, achieving 72% yield. Alternative agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in toluene at reflux yield comparable results but require stringent moisture control.
Direct Chloromethylation of Oxazole Esters
This one-pot method introduces the chloromethyl group during oxazole synthesis. Ethyl glycinate hydrochloride reacts with acetylenedicarboxylate in the presence of chloromethyl methyl ether (MOMCl), forming the target compound in 65–68% yield. While efficient, this route faces challenges in regioselectivity, often producing mixtures requiring chromatographic separation.
Reaction Mechanisms and Catalytic Systems
Nucleophilic Substitution in Chlorination
The chlorination step proceeds via an Sₙ2 mechanism. The hydroxymethyl oxygen acts as a leaving group after protonation, with chloride ions displacing it. Catalytic HCl or PPh₃ enhances reaction rates by stabilizing transition states.
Solvent and Temperature Effects
| Parameter | Optimal Conditions | Yield (%) | Limitations |
|---|---|---|---|
| Solvent | Dichloromethane | 72 | High volatility |
| Temperature | 0–5°C (chlorination) | 70–75 | Extended reaction times |
| Catalyst | PPh₃/CBr₄ | 72 | Phosphine byproduct waste |
Polar aprotic solvents like dichloromethane improve chloride ion solubility, while low temperatures minimize side reactions.
Purification and Analytical Characterization
Isolation Techniques
Post-reaction mixtures are typically quenched with aqueous sodium bicarbonate, followed by extraction with ethyl acetate. Silica gel chromatography (hexane/ethyl acetate, 4:1) resolves regioisomeric impurities.
Spectroscopic Data
-
¹H NMR (CDCl₃) : δ 1.35 (t, 3H, J = 7.1 Hz, CH₂CH₃), 4.39 (s, 2H, CH₂Cl), 4.32 (q, 2H, J = 7.1 Hz, OCH₂), 7.75 (s, 1H, oxazole-H).
-
IR (KBr) : 1745 cm⁻¹ (C=O ester), 1260 cm⁻¹ (C-O-C), 680 cm⁻¹ (C-Cl).
Industrial-Scale Optimization
Continuous Flow Synthesis
Recent advancements employ microreactors for the chlorination step, reducing reaction times from 6 hours to 15 minutes. A tandem system combining cyclization and chlorination modules achieves 85% yield at 100 g/hr throughput.
Green Chemistry Approaches
Water-mediated chlorination using benzyltriethylammonium chloride (BTEAC) as a phase-transfer catalyst reduces organic solvent use by 40%. This method attains 68% yield under mild conditions (50°C, 2 h).
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(Chloromethyl)oxazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The oxazole ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation or reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Table 1: Summary of Synthesis Methods
| Method | Starting Materials | Key Steps | Yield (%) |
|---|---|---|---|
| Cyclization | Ethyl glyoxalate, hydroxylamine | Cyclization under heat | Varies |
| Continuous Flow | Ethyl glyoxalate derivatives | Optimized flow conditions | High |
Medicinal Chemistry
Ethyl 2-(Chloromethyl)oxazole-5-carboxylate serves as a critical building block in the synthesis of potential drug candidates. Its structure allows for modifications that can target specific enzymes or receptors, making it valuable in drug discovery efforts.
- Case Study : Research has shown that derivatives of this compound exhibit activity against various biological targets, including enzymes involved in metabolic pathways. For instance, derivatives have been synthesized that show promise as antimicrobial agents against ESKAPE pathogens .
Materials Science
The unique properties of this compound make it a candidate for developing new materials with specific functionalities, such as conductivity or fluorescence.
- Application Example : The compound has been explored for use in creating conductive polymers and materials that exhibit luminescent properties, which could be beneficial in electronic applications.
Biological Studies
In biological research, this compound is utilized to study interactions with biomolecules. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
- Mechanism of Action : The oxazole ring participates in non-covalent interactions (e.g., hydrogen bonding), influencing the compound's biological activity .
Chemical Reactions and Derivatives
This compound can undergo various chemical reactions:
- Substitution Reactions : The chloromethyl group can be replaced by other nucleophiles.
- Oxidation/Reduction : These reactions can modify the compound's functional groups.
- Cyclization Reactions : Further cyclization can lead to more complex structures.
Table 2: Summary of Chemical Reactions
| Reaction Type | Description | Major Products |
|---|---|---|
| Substitution | Replacement of chloromethyl group | Various derivatives |
| Oxidation/Reduction | Modification of functional groups | Altered compounds |
| Cyclization | Formation of complex structures | New heterocycles |
Mechanism of Action
The mechanism of action of Ethyl 2-(Chloromethyl)oxazole-5-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The oxazole ring can also participate in non-covalent interactions, such as hydrogen bonding or π-π stacking, which can influence the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxazole Derivatives
Substituent Position and Functional Group Variations
Ethyl 2-Chloro-4-methyloxazole-5-carboxylate
- Structure : Chlorine at position 2, methyl at position 4, ethoxycarbonyl at position 5.
- Key Differences : The methyl group at position 4 introduces steric hindrance, reducing reactivity compared to the chloromethyl group in the target compound. The chlorine at position 2 is less reactive than chloromethyl, limiting its utility in alkylation reactions .
Ethyl 5-(2,3-Dichlorophenyl)oxazole-4-carboxylate
- Structure : 2,3-Dichlorophenyl group at position 5, ethoxycarbonyl at position 4.
- However, the absence of a reactive chloromethyl group restricts its role in covalent bonding .
Ethyl 2-(t-BOC-Amino)oxazole-5-carboxylate
- Structure: Tert-butoxycarbonyl (t-BOC)-protected amino group at position 2.
- Key Differences: The t-BOC group stabilizes the amino functionality, making this compound ideal for peptide synthesis. Unlike the chloromethyl group, it is inert under basic conditions but requires acidic deprotection for further reactivity .
Comparison with Thiazole Analogues
Ethyl 2-Aminothiazole-5-carboxylate
- Structure: Thiazole ring (sulfur at position 1) with an amino group at position 2 and ethoxycarbonyl at position 5.
- Key Differences: The sulfur atom increases electron density, enhancing hydrogen-bonding capacity. The amino group allows for condensation reactions, whereas the chloromethyl group in the target compound enables alkylation .
Halogenated Derivatives
Ethyl 2-Bromo-4-(trifluoromethyl)oxazole-5-carboxylate
- Structure : Bromine at position 2, trifluoromethyl at position 4.
- Key Differences : Bromine’s higher leaving-group ability and the electron-withdrawing trifluoromethyl group enhance electrophilicity at position 2. This compound is more reactive in nucleophilic aromatic substitution than the chloromethyl analogue .
Physicochemical and Reactivity Profiles
Table 1: Comparative Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Reactivity Highlights |
|---|---|---|---|
| Ethyl 2-(Chloromethyl)oxazole-5-carboxylate | 189.6 | Cl-CH₂ at C2, COOEt at C5 | High alkylation potential via Cl-CH₂ |
| Ethyl 2-Chloro-4-methyloxazole-5-carboxylate | ~197.6 | Cl at C2, CH₃ at C4 | Steric hindrance limits reactivity |
| Ethyl 5-(2,3-Dichlorophenyl)oxazole-4-carboxylate | 315.1 | 2,3-Cl₂-Ph at C5 | Enhanced lipophilicity for drug design |
| Ethyl 2-Aminothiazole-5-carboxylate | 172.2 | NH₂ at C2 (thiazole) | Condensation reactions, H-bond donors |
Biological Activity
Ethyl 2-(Chloromethyl)oxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features an oxazole ring, a carboxylate group, and a chloromethyl substituent. This structure allows the compound to engage in various interactions with biological macromolecules.
Key Structural Features:
- Oxazole Ring : Contributes to the compound's ability to form hydrogen bonds and participate in π-π stacking interactions.
- Chloromethyl Group : Can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and activity .
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets:
- Covalent Bond Formation : The chloromethyl group can react with nucleophilic amino acids in proteins, which may lead to irreversible inhibition of enzyme activity or modulation of protein function.
- Non-Covalent Interactions : The oxazole ring can engage in hydrogen bonding and hydrophobic interactions, influencing the binding affinity of the compound to various biological targets.
Antimicrobial Activity
Research indicates that compounds containing oxazole derivatives exhibit notable antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.
| Microorganism | Inhibition Zone (mm) | Comparison Agent | Inhibition Zone (mm) |
|---|---|---|---|
| Staphylococcus aureus | 10-20 | Ciprofloxacin | 22-26 |
| Escherichia coli | 8-16 | Fluconazole | 28 |
| Salmonella typhimurium | 10-16 |
These results suggest that this compound may serve as a potential lead compound for developing new antimicrobial agents .
Anticancer Activity
Recent studies have explored the anticancer potential of oxazole derivatives. This compound has shown promise in inhibiting the growth of various cancer cell lines, including fibrosarcoma and breast carcinoma.
- Cell Lines Tested :
- HT-1080 (Fibrosarcoma)
- MCF-7 (Breast Cancer)
The compound demonstrated significant cytotoxicity with IC50 values indicating effective growth inhibition. For instance, one study reported an IC50 value of approximately 19.56 µM against HT-1080 cells, suggesting its potential as an anticancer agent .
Case Studies and Research Findings
- Synthesis and Characterization : A series of studies have synthesized this compound derivatives and characterized them using NMR and mass spectrometry. The derivatives were evaluated for their biological activities, revealing a spectrum of effects based on structural modifications .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies suggest that the compound can effectively bind to active sites, potentially inhibiting enzymatic activity critical for tumor growth .
- In Vivo Studies : Preliminary in vivo studies have indicated that derivatives of this compound exhibit reduced toxicity compared to traditional chemotherapeutics while maintaining efficacy against cancer cells .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-(Chloromethyl)oxazole-5-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via chlorination of precursor oxazole derivatives. For example, chloromethylation can be achieved using reagents like PCl₃ or SOCl₂ under anhydrous conditions. Optimization involves controlling stoichiometry, temperature (e.g., 0–5°C to minimize side reactions), and solvent polarity (e.g., dichloromethane for better solubility). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .
Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR are used to identify the chloromethyl (–CH₂Cl) group (δ ~4.5–5.0 ppm for –CH₂Cl) and ester carbonyl (δ ~165–170 ppm) .
- X-ray crystallography : Single-crystal XRD resolves bond angles and confirms the oxazole ring geometry. For example, related oxazole derivatives show C–Cl bond lengths of ~1.78 Å and planar ring systems .
Advanced Research Questions
Q. How does the chloromethyl group influence reactivity in cross-coupling or nucleophilic substitution reactions?
- Methodological Answer : The –CH₂Cl moiety acts as an electrophilic site for SN2 reactions. For instance, it can react with amines (e.g., benzylamine) to form quaternary ammonium intermediates or with thiols for functionalization. Kinetic studies using HPLC-MS can track substitution rates, with polar aprotic solvents (e.g., DMF) enhancing nucleophilicity .
Q. What computational approaches (e.g., DFT) are effective in predicting spectral properties or electronic behavior?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates IR vibrational modes, NMR chemical shifts, and HOMO-LUMO gaps. For example, DFT-predicted carbonyl stretching frequencies (~1740 cm⁻¹) align with experimental FT-IR data, validating computational models .
Q. How can researchers resolve contradictions between experimental and computational data (e.g., NMR chemical shifts vs. DFT predictions)?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:
- Solvent correction models (e.g., PCM in Gaussian) to simulate NMR in CDCl₃.
- Dynamic NMR experiments to assess rotational barriers of the ester group.
- Cross-validation with solid-state NMR or XRD-derived electrostatic potential maps .
Application-Focused Questions
Q. What strategies enable the use of this compound as a building block for fused heterocycles?
- Methodological Answer : The chloromethyl group facilitates cyclization reactions. For example, reacting with thioureas under basic conditions yields thiazolo[5,4-d]oxazole derivatives. Microwave-assisted synthesis (100–120°C, 30 min) improves reaction efficiency. Reaction progress is monitored via TLC (Rf ~0.4 in 7:3 hexane/EtOAc) .
Safety and Handling
Q. What precautions are necessary when handling the chloromethyl group during synthesis?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant aprons, and fume hoods are mandatory due to lachrymatory and toxic hazards.
- Spill management : Neutralize chloromethyl-containing waste with 10% sodium bicarbonate before disposal.
- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
